

An In-depth Technical Guide to BMS-566419: A Novel IMPDH Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-566419 is a potent, orally bioavailable, and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] As an acridone-based compound, it represents a distinct chemical class from the established IMPDH inhibitor, mycophenolic acid (MPA).[1][2] Preclinical studies have demonstrated its efficacy as an immunosuppressive and anti-fibrotic agent, with a potentially improved gastrointestinal (GI) safety profile compared to the current standard of care, mycophenolate mofetil (MMF).[1][3][4] This document provides a comprehensive technical overview of BMS-566419, including its mechanism of action, key experimental data, and detailed methodologies from pivotal preclinical studies.

Core Compound Details



| Parameter | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N-[1-[6-(4-Ethyl-1- piperazinyl)-3-pyridinyl]-1- methylethyl]-2-fluoro-9,10- dihydro-9-oxo-3- acridinecarboxamide | |
| Molecular Formula | C28H30FN5O2 | [5] |
| Molecular Weight | 487.57 g/mol | [5] |
| CAS Number | 566161-24-8 | [5] |
| Class | Acridone-based IMPDH inhibitor | [2] |

Mechanism of Action

BMS-566419 exerts its pharmacological effects by inhibiting IMPDH, which catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This is the first and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][6] Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as the salvage pathway for guanine nucleotide synthesis is less active in these cells. By depleting the intracellular pool of guanine nucleotides, BMS-566419 effectively halts the proliferation of these key immune cells, leading to its immunosuppressive effects.[6]



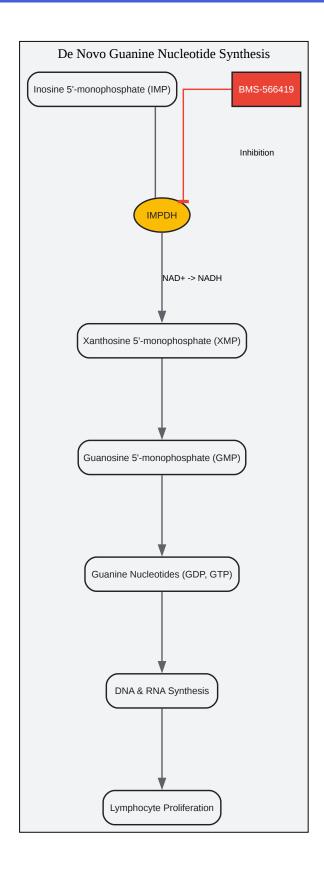


Figure 1: Mechanism of action of BMS-566419 on the IMPDH pathway.



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Quantitative In Vitro and In Vivo Data

Table 1: In Vitro Potency

| Parameter | Value | Target | Comments | Reference |
|-----------|-------|--------|---|-----------|
| IC50 | 17 nM | IMPDH | Potent inhibition of the target enzyme. | [5] |

Table 2: In Vivo Efficacy in a Rat Heterotopic Cardiac

Transplant Model

| Treatment Group | Dose (mg/kg, oral) | Median Survival Time (MST) in days | Comments | Reference |
|--|-----------------------|--|---|-----------|
| Vehicle | - | 5 | Untreated control group shows rapid graft rejection. | [3] |
| BMS-566419 | 60 | 18 | Monotherapy significantly prolonged graft survival. | [3] |
| MMF | 40 | 18.5 | Efficacy comparable to the standard of care, MMF. | [3] |
| BMS-566419 + FK506 (sub- therapeutic dose) | 30 | 21.5 | Combination therapy showed enhanced efficacy. | [3] |
| MMF + FK506 (sub-therapeutic dose) | 20 | 21.5 | Identical efficacy to MMF in a combination regimen. | [3] |





Table 3: In Vivo Efficacy in a Rat Unilateral Ureteral
Obstruction (ULIO) Model of Benel Fibrosis

| Treatment Group | Dose (mg/kg, oral) | Outcome | Reference |
|-----------------|--------------------|--|-----------|
| BMS-566419 | 60 | Dose-dependent suppression of renal fibrosis, decreased collagen content, and reduced mRNA expression of MCP-1 and TGF-β1. Efficacy was comparable to MMF at 40 mg/kg. | [4] |
| MMF | 40 | Attenuated the progression of renal interstitial fibrosis. | [4] |

Table 4: In Vivo Gastrointestinal (GI) Toxicity in a Rat

Adjuvant Arthritis Model

| Compound | Therapeutic Index (vs. GI toxicity) | Comments | Reference |
|------------|-------------------------------------|--|-----------|
| BMS-566419 | ~3-fold better than MMF | Suggests a wider therapeutic window and potentially better GI safety profile. | [6] |
| MMF | Baseline | Standard of care used for comparison. | [6] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for **BMS-566419** are not publicly available in the reviewed literature. However, its improved GI toxicity profile is suggested to be related to a different pharmacokinetic profile compared to MMF.[1]

Experimental Protocols





Rat Heterotopic Cardiac Transplant Model

This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing organ transplant rejection.



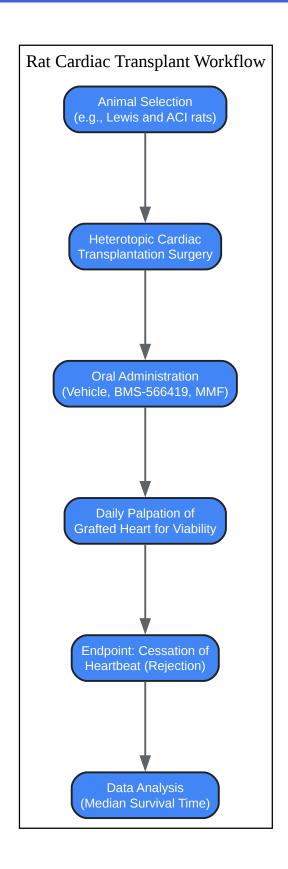


Figure 2: Experimental workflow for the rat cardiac transplant model.



Methodology Outline:

- Animal Models: Inbred rat strains (e.g., Lewis, ACI) are used as donors and recipients to ensure a consistent allogeneic response.
- Surgical Procedure: A donor heart is transplanted into the abdomen of the recipient rat, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
- Drug Administration: **BMS-566419**, MMF, or a vehicle control is administered orally to the recipient rats, typically starting on the day of transplantation and continuing daily.
- Monitoring and Endpoint: The viability of the transplanted heart is assessed daily by palpation. The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.
- Data Analysis: The median survival time (MST) for each treatment group is calculated and compared to the vehicle control group to determine the efficacy of the immunosuppressive agent.

Rat Unilateral Ureteral Obstruction (UUO) Model

This model is used to induce renal interstitial fibrosis, a key pathological feature of chronic kidney disease and chronic allograft nephropathy.



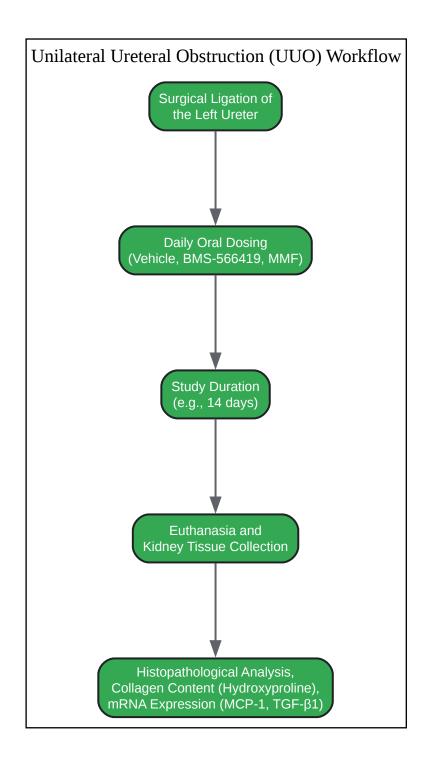


Figure 3: Experimental workflow for the rat UUO model of renal fibrosis.

Methodology Outline:

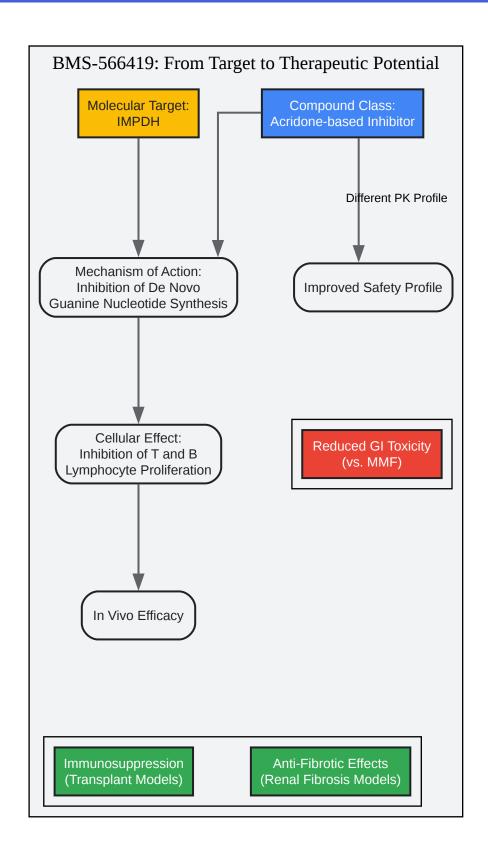


- Surgical Procedure: Under anesthesia, the left ureter of the rat is ligated at two points, leading to obstruction and subsequent renal fibrosis.
- Drug Administration: Animals receive daily oral doses of BMS-566419, MMF, or a vehicle control.
- Study Duration: The study typically proceeds for a set period, such as 14 days, to allow for the development of significant fibrosis in the obstructed kidney.
- Tissue Collection: At the end of the study, the animals are euthanized, and the obstructed kidneys are harvested for analysis.
- Analysis:
 - Histopathology: Kidney sections are stained (e.g., with Masson's trichrome) to visualize and score the extent of interstitial fibrosis.
 - Collagen Content: The total amount of collagen in the kidney tissue is quantified, often by measuring the hydroxyproline concentration.
 - Gene Expression: The expression levels of pro-fibrotic and pro-inflammatory genes, such as transforming growth factor-beta 1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1), are measured by techniques like quantitative PCR.

Logical Relationships and Therapeutic Potential

The development of **BMS-566419** follows a clear logical progression from a molecular target to a potential therapeutic agent with a differentiated profile.







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